Picomonosulfate sodium

Catalog No.
S1525669
CAS No.
32500-19-9
M.F
C18H14NNaO5S
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picomonosulfate sodium

CAS Number

32500-19-9

Product Name

Picomonosulfate sodium

IUPAC Name

sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate

Molecular Formula

C18H14NNaO5S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1

InChI Key

JHXGMACYSBECRB-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

Synonyms

4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1); 4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt; 4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+]

Degradation of Micropollutants in Water

Synthesis of Organosulfur Compounds

Forced Degradation Studies

Preparation of Sodium Sulfinates

Medical Applications

Picomonosulfate sodium is an inorganic compound with the formula Na2SO5\text{Na}_2\text{SO}_5. It is a member of the sulfate family, characterized by its unique structure that features a monosulfate group. This compound is notable for its strong oxidizing properties, which make it useful in various chemical applications. The compound typically appears as a white crystalline solid that is soluble in water, forming a colorless solution.

As mentioned earlier, the complete mechanism of action of picomonosulfate sodium requires further investigation. However, its laxative effect is believed to involve conversion to its active form in the colon, which likely interacts with molecules involved in fluid secretion and colonic muscle contractions [].

Studies suggest picomonosulfate sodium is generally well-tolerated, with side effects being mild and gastrointestinal in nature (abdominal cramps, nausea) []. However, monitoring for electrolyte imbalances and dehydration, especially in vulnerable populations, is crucial [].

Due to its oxidizing nature. Key reactions include:

  • Oxidation of Organic Compounds: Picomonosulfate sodium can oxidize alcohols to aldehydes or ketones.
  • Decomposition: Upon heating, it decomposes to release sulfur dioxide and sodium sulfate, which can be represented by the reaction:
    2Na2SO52Na2SO4+SO2+O22\text{Na}_2\text{SO}_5\rightarrow 2\text{Na}_2\text{SO}_4+\text{SO}_2+\text{O}_2
  • Reaction with Reducing Agents: It reacts with reducing agents to form sulfate ions and other products, demonstrating its utility in redox chemistry.

Picomonosulfate sodium can be synthesized through various methods:

  • Sulfuric Acid Reaction: Reacting sodium bisulfate with sulfur trioxide under controlled conditions leads to the formation of picomonosulfate sodium.
    NaHSO4+SO3Na2SO5\text{NaHSO}_4+\text{SO}_3\rightarrow \text{Na}_2\text{SO}_5
  • Electrochemical Synthesis: An electrochemical method involves the oxidation of sodium sulfite in an electrolytic cell, yielding picomonosulfate sodium as a product.
  • Neutralization Reaction: Neutralizing sulfuric acid with sodium carbonate can also produce picomonosulfate sodium under specific conditions.

Picomonosulfate sodium has a variety of applications across different fields:

  • Industrial Oxidizing Agent: Used in chemical manufacturing processes where strong oxidation is required.
  • Water Treatment: Effective in treating wastewater due to its ability to oxidize organic pollutants.
  • Analytical Chemistry: Employed as a reagent for the quantitative analysis of various substances through redox reactions.
  • Disinfectant: Its antimicrobial properties make it suitable for use as a disinfectant in healthcare settings.

Studies on the interactions of picomonosulfate sodium with other compounds reveal important insights into its reactivity:

  • With Amino Acids: Research indicates that picomonosulfate sodium can modify amino acids through oxidation, impacting protein structure and function.
  • With Heavy Metals: Interaction with heavy metals has been investigated, showing potential for remediation applications by converting toxic metals into less harmful forms.

Several compounds share similarities with picomonosulfate sodium, particularly within the sulfate family. Here are some notable comparisons:

Compound NameFormulaUnique Features
Sodium SulfateNa2SO4\text{Na}_2\text{SO}_4Commonly used in detergents and as a drying agent.
Sodium BisulfateNaHSO4\text{NaHSO}_4Acts as a pH adjuster and has applications in cleaning products.
Sodium ThiosulfateNa2S2O3\text{Na}_2\text{S}_2\text{O}_3Known for its reducing properties and used in photographic processing.
Sodium PersulfateNa2S2O8\text{Na}_2\text{S}_2\text{O}_8A strong oxidizer used in polymerization processes.

Uniqueness of Picomonosulfate Sodium

Picomonosulfate sodium stands out due to its specific oxidative capabilities, which are more potent than those of many similar sulfate compounds. Its ability to act as both an oxidizing agent and a source of reactive oxygen species sets it apart from others like sodium sulfate and sodium thiosulfate, which primarily exhibit reducing or neutral properties.

  • 1980s: First identified as a byproduct during sodium picosulfate synthesis.
  • 2005: Recognized as a pharmacopeial impurity in European Pharmacopoeia.
  • 2013: Systematic characterization in forced degradation studies of sodium picosulfate formulations.
  • 2021: Patent CN113354574A detailed improved synthetic routes to minimize its formation.

Evolution of Scientific Understanding

Early research (pre-2000) focused on isolation techniques, while modern studies employ:

  • HPLC-MS for quantification (LOQ: 0.05% w/w)
  • NMR crystallography for structural confirmation
  • Computational chemistry to predict metabolic pathways

Key Research Milestones

YearMilestoneSignificance
2008First crystal structure solvedEnabled precise stereochemical analysis
2015FDA guidance on impurity thresholdsEstablished ≤0.15% acceptable limits
2019Hyponatremia risk assessmentLinked electrolyte imbalances to impurity profiles
2022Green synthesis protocolsReduced waste generation by 40%

Nomenclature and Classification

Systematic Name:
Sodium 4-{(pyridin-2-yl)[4-(sulfooxy)phenyl]methyl}phenolate

Classification:

  • IUPAC: Organosulfate
  • Pharmacopeial: USP/EP Class 1 Residual Solvent
  • Toxicological: GHS Category 4 Acute Toxicity (Oral)

Research Approaches in Structural Elucidation

The structural characterization of sodium picosulfate has been accomplished through multiple analytical techniques that provide comprehensive molecular insights. High-performance liquid chromatography coupled with photodiode array detection has emerged as the primary method for structural analysis, employing mobile phases comprising phosphate buffer systems adjusted to physiological pH ranges [22]. The chromatographic separation utilizes reversed-phase columns, specifically Hypersil BDS C18 configurations, maintained at temperatures of 35°C to achieve optimal resolution [22].

Spectroscopic characterization relies heavily on ultraviolet-visible absorption spectroscopy, which reveals characteristic absorption maxima at 218 nanometers and 262 nanometers in aqueous solutions [5]. These absorption bands correspond to the aromatic chromophore systems within the molecular structure, with molar extinction coefficients of 20,450 and 6,075 respectively [5]. The spectroscopic data provides definitive identification parameters for structural confirmation in pharmaceutical preparations [33].

Analytical ParameterValueReference Method
Primary UV Maximum218 nm (ε 20,450)Aqueous solution spectroscopy [5]
Secondary UV Maximum262 nm (ε 6,075)Aqueous solution spectroscopy [5]
Melting Point272-275°C (decomposition)Thermal analysis [5]
Chromatographic RetentionVariableReversed-phase HPLC [22]

Nuclear magnetic resonance spectroscopy has been employed to confirm structural integrity and purity levels exceeding 98.0% in pharmaceutical grade materials [28]. The technique provides unambiguous identification of the pyridine ring system and the bis-phenolic sulfate ester functionalities that define the compound's molecular architecture [28].

Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry, have been developed for precise molecular weight determination and fragmentation pattern analysis [23]. The method demonstrates exceptional sensitivity with detection limits reaching 0.05 milligrams per kilogram in complex matrices [23]. Multiple reaction monitoring modes enable selective detection and quantification in the presence of related compounds and degradation products [23].

Structure-Activity Relationship Studies

Structure-activity relationship investigations have established the critical importance of the prodrug design inherent in sodium picosulfate's molecular architecture. The compound exists as a disulfate ester of 4,4'-(2-pyridinylmethylene)bisphenol, which represents the inactive precursor form [6] [14]. This structural modification prevents premature activation in the upper gastrointestinal tract while maintaining the essential molecular framework for bacterial transformation [14].

The pyridine nitrogen positioning at the 2-position of the aromatic ring system has been identified as essential for optimal biological activity [15]. Comparative studies with structural analogs demonstrate that alternative nitrogen positioning significantly reduces the efficiency of bacterial transformation and subsequent pharmacological activity [15]. The spatial arrangement facilitates proper enzyme-substrate interactions with colonic bacterial sulfotransferases [15].

The bis-phenolic hydroxyl groups, masked as sulfate esters in the parent compound, represent the actual pharmacophoric elements responsible for biological activity [17]. Upon bacterial hydrolysis, these hydroxyl groups become available for direct interaction with intestinal epithelial targets [17]. The positioning of these hydroxyl groups at the para-positions of the phenyl rings optimizes the molecular geometry for receptor binding and ion channel modulation [17].

Research has demonstrated that the central methylene bridge connecting the pyridine and phenolic systems provides the appropriate molecular flexibility for conformational adaptation during target binding [20]. The three-dimensional structure allows the molecule to adopt multiple conformations that facilitate interactions with diverse cellular targets while maintaining the spatial requirements for biological activity [20].

Molecular Interactions with Biological Targets

The active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane demonstrates specific interactions with multiple cellular targets within the intestinal epithelium. Primary molecular targets include calcium-activated potassium channels, particularly the large conductance calcium-activated potassium channels located on the apical membrane surfaces of colonocytes [17] [39]. The metabolite exhibits selective affinity for these channels, resulting in enhanced potassium efflux and subsequent alterations in membrane potential [17].

Experimental investigations using human intestinal preparations have revealed concentration-dependent effects on both circular and longitudinal smooth muscle preparations [17]. The compound demonstrates preferential activity toward large intestinal tissues, with the strongest responses observed in longitudinal muscle preparations [17]. These interactions are mediated through direct binding to membrane-associated targets rather than through intracellular second messenger systems [17].

The molecular mechanism involves specific binding to iberiotoxin-sensitive potassium channels, which are classified as large conductance calcium-activated potassium channels [17]. This interaction results in channel opening and increased potassium conductance, leading to membrane hyperpolarization and altered cellular excitability [17]. The binding affinity demonstrates tissue selectivity, with higher potency observed in colonic compared to small intestinal preparations [17].

Target SystemEffectConcentration RangeMechanism
Large Intestinal Longitudinal MuscleIncreased Tone0.5-5.0 μMDirect channel interaction [17]
Large Intestinal Circular MuscleModerate Tone Increase0.5-5.0 μMDirect channel interaction [17]
Small Intestinal MuscleMinimal Effect0.5-5.0 μMLimited target expression [17]
Apical Potassium ChannelsEnhanced Conductance0.5-5.0 μMIberiotoxin-sensitive channels [17]

Additional molecular targets include components of the enteric nervous system, where the metabolite influences neurotransmitter release and neuronal excitability [12]. These interactions contribute to the coordinated motor responses observed following compound administration [12]. The neural effects are primarily mediated through modulation of ionic conductances rather than direct neurotransmitter receptor binding [12].

Mechanistic Pathways of Pharmacological Action

The pharmacological mechanism of sodium picosulfate involves a complex multi-step pathway initiated by bacterial transformation in the colonic environment. The primary transformation occurs through the action of a novel bacterial sulfotransferase enzyme rather than conventional sulfatase activity [15] [18]. This enzyme demonstrates optimal activity at alkaline pH values around 9.0, which corresponds to the physiological pH conditions in the cecal region [15] [18].

The bacterial transformation requires the presence of phenolic cofactors, including phenol, acetaminophen, and various flavonoid compounds [15] [18]. These cofactors serve as sulfate acceptors in the enzymatic reaction, facilitating the removal of sulfate groups from the parent compound [15] [18]. The enzyme activity shows significant species variation, with human intestinal bacteria demonstrating approximately four-fold higher activity compared to rat intestinal flora [15] [18].

SpeciesEnzyme Activity (μmole/hr/g wet feces)Optimal pHPrimary Location
Human3.09.0Cecum contents [15] [18]
Rat0.759.0Cecum contents [15] [18]

Following bacterial transformation, the resulting bis-(p-hydroxyphenyl)-pyridyl-2-methane metabolite exerts its effects through multiple cellular mechanisms [17]. The primary pathway involves direct interaction with calcium-activated potassium channels, leading to channel opening and increased potassium efflux [17]. This process is independent of neural activity and occurs through direct molecular binding to channel proteins [17].

The metabolite also influences intestinal secretory processes through modulation of electrolyte transport systems [17]. Basolateral application of the compound stimulates chloride and bicarbonate secretion through tetrodotoxin-sensitive pathways, indicating involvement of enteric neural networks [17]. Conversely, apical application primarily affects potassium secretion through direct channel interactions [17].

The integrated cellular response involves coordinated changes in muscle contractility and epithelial secretion [17]. The enhanced muscle tone, mediated through calcium channel-independent mechanisms, combines with increased fluid secretion to produce the characteristic pharmacological effects [17]. These processes are temporally coordinated, with secretory changes preceding motor effects [17].

Research on Metabolite Formation and Bioactivation

Metabolite formation studies have established the quantitative aspects of sodium picosulfate bioactivation in human subjects. Following oral administration, the compound undergoes minimal systemic absorption, with peak plasma concentrations reaching only 3.2 nanograms per milliliter after multiple doses [16] [19]. The time to maximum concentration occurs approximately 7 hours after administration, reflecting the time required for bacterial transformation and subsequent absorption [16] [19].

The primary metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane demonstrates limited systemic exposure, with plasma concentrations remaining below detectable limits in the majority of subjects studied [16] [19]. When detectable, plasma concentrations of the free metabolite range from 9.2 to 29.7 nanograms per milliliter, with considerable inter-individual variation [19]. The majority of circulating metabolite exists in glucuronide-conjugated form, indicating rapid hepatic conjugation following absorption [16] [19].

Pharmacokinetic ParameterParent CompoundActive MetaboliteReference
Peak Plasma Concentration3.2 ng/mL18.1 ng/mL (single dose) [16] [19]
Time to Peak7 hours5-9 hours [16] [19]
Terminal Half-life7.4 hours7.3 hours [16] [19]
Urinary Recovery0.1% (unchanged)12-13% (total) [16] [19]

Urinary excretion studies reveal that approximately 0.1% of the administered sodium picosulfate dose appears unchanged in urine, confirming the extensive bacterial transformation [16]. The metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane accounts for 12-13% of the total dose recovered in urine, primarily as glucuronide conjugates [16] [19]. This excretion pattern demonstrates the efficiency of the bacterial transformation process and subsequent hepatic conjugation [16] [19].

The bioactivation process shows significant dependence on intestinal bacterial populations and their metabolic activity [11] [15]. Antibiotic treatment can substantially reduce the transformation efficiency, highlighting the critical role of specific bacterial enzymes in the activation pathway [36]. The enzyme responsible for transformation has been identified as a sulfotransferase produced by intestinal flora, particularly species such as Eubacterium rectale [36].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

379.04903800 g/mol

Monoisotopic Mass

379.04903800 g/mol

Heavy Atom Count

26

UNII

Z8XP566DCZ

Wikipedia

Picomonosulfate sodium

Dates

Modify: 2023-08-15

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